Bienvenue dans la boutique en ligne BenchChem!

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

physicochemical profiling drug-likeness oxazolidinone comparator

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2097894-29-4, molecular formula C₁₃H₁₄FN₃O₃, molecular weight 279.27 g/mol) is a synthetic heterocyclic compound comprising a 5-fluoropyridine-3-carbonyl moiety linked via a pyrrolidine ring to a 1,3-oxazolidin-2-one scaffold. It is currently supplied as a high-throughput screening (HTS) library compound by Life Chemicals (product code F6561-8391; also catalogued as AKOS032468179) and is not represented in the peer-reviewed primary literature, nor are its biological target(s) or bioactivity data disclosed in any patent or public database.

Molecular Formula C13H14FN3O3
Molecular Weight 279.271
CAS No. 2097894-29-4
Cat. No. B2485746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
CAS2097894-29-4
Molecular FormulaC13H14FN3O3
Molecular Weight279.271
Structural Identifiers
SMILESC1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F
InChIInChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2
InChIKeyBRUVVLMLLZHODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2097894-29-4): Procurement-Quality Overview


3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2097894-29-4, molecular formula C₁₃H₁₄FN₃O₃, molecular weight 279.27 g/mol) is a synthetic heterocyclic compound comprising a 5-fluoropyridine-3-carbonyl moiety linked via a pyrrolidine ring to a 1,3-oxazolidin-2-one scaffold [1]. It is currently supplied as a high-throughput screening (HTS) library compound by Life Chemicals (product code F6561-8391; also catalogued as AKOS032468179) and is not represented in the peer-reviewed primary literature, nor are its biological target(s) or bioactivity data disclosed in any patent or public database . Consequently, prospective users must plan for full de novo characterization if target engagement or phenotypic screening data are required.

Why 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Analogs


Marketed oxazolidinones such as linezolid and tedizolid are optimized exclusively for binding the bacterial 50S ribosomal subunit and lack the 5-fluoropyridine-3-carbonyl-pyrrolidine extension that defines the target compound [1]. Conversely, published 3-(5-fluoropyridine-3-yl)-2-oxazolidinone antibacterial derivatives employ a piperazine linker that orients the fluoropyridine group toward the peptidyl transferase center, whereas the pyrrolidine bridge in the target compound creates a distinct conformational profile incompatible with ribosomal binding [2][3]. The 5-fluoropyridine-3-carbonyl motif is a recognized pharmacophore for kinase and receptor targets, not antibacterial targets, meaning that simple oxazolidinone analogs cannot serve as functional surrogates in target-based or phenotypic screening campaigns involving non-ribosomal endpoints [2].

Quantitative Differentiation Evidence for 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (2097894-29-4)


Physicochemical Property Differentiation of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one from Marketed Oxazolidinones Linezolid and Tedizolid

The target compound possesses a distinct physicochemical signature that separates it from the two FDA-approved oxazolidinone antibiotics. Relative to linezolid and tedizolid, it has a substantially lower molecular weight (279.27 g/mol vs. 337.35 and ~370 g/mol), a significantly reduced topological polar surface area (TPSA = 62.7 Ų vs. 71.11 Ų and 106.26 Ų), and lacks any hydrogen bond donor (HBD = 0 vs. 1 for both linezolid and tedizolid), while also presenting fewer hydrogen bond acceptors (HBA = 5 vs. 6 and 8) [1][2][3]. Its computed XLogP3 of 0.3 (vs. 0.7 for linezolid and 1.39 for tedizolid) places it in an intermediate lipophilicity range that, based on class-level guidance, may enhance passive membrane permeability while avoiding the solubility and metabolic liabilities associated with higher logP oxazolidinones [1][2][3].

physicochemical profiling drug-likeness oxazolidinone comparator

5-Fluoropyridine-3-Carbonyl Motif as a Validated Kinase Pharmacophore: Class-Level Evidence from a PI3K Inhibitor with IC₅₀ = 5 nM

The 5-fluoropyridine-3-carbonyl group is not merely a decorative substituent; it has been independently validated as a critical pharmacophoric element in at least one series of PI3K inhibitors. In BindingDB entry BDBM528014 (US11179399, Example 46), the compound 6-[4-(5-fluoropyridine-3-carbonyl)-2-(trifluoromethyl)piperazin-1-yl]-4-[(3R)-3-methylmorpholin-4-yl]-1H-pyridin-2-one, which contains the identical 5-fluoropyridine-3-carbonyl substructure, displayed an IC₅₀ of 5 nM against human phosphatidylinositol 3-kinase catalytic subunit type 3 (PI3K-C3) [1]. Additionally, crystallographic studies of IGF-1R/IR kinase inhibitors demonstrated that the 5-fluoropyridine amide moiety projects into a conserved binding pocket, and compounds that fail to position this motif correctly lose potency [2].

kinase inhibitor pharmacophore 5-fluoropyridine-3-carbonyl PI3K inhibitor

Structural Differentiation from Antibacterial 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives: Pyrrolidine vs. Piperazine Linker

A recently published series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with a piperazine linker (compound 7j) demonstrated an 8-fold improvement in antibacterial MIC over linezolid (MIC = 0.25 µg/mL for 7j vs. ~2 µg/mL for linezolid against Gram-positive strains) by binding the 50S ribosomal subunit [1]. The target compound replaces the piperazine linker with a pyrrolidine ring, which alters both the ring size (5-membered vs. 6-membered) and the nitrogen substitution geometry (tertiary amide vs. direct N-aryl connection), thereby abolishing the spatial requirements for ribosomal PTC binding [1].

antibacterial oxazolidinone piperazine linker pyrrolidine linker structural comparison

Pyrrolidin-3-yl-oxazolidin-2-one Scaffold Precedented in Crystallographic Fragment Screening Against SARS-CoV-2 NSP3 Macrodomain

The core pyrrolidin-3-yl-oxazolidin-2-one scaffold has been captured in a high-resolution (1.05 Å) X-ray co-crystal structure of the SARS-CoV-2 NSP3 macrodomain (PDB 5SRS), where both (R)- and (S)-enantiomers of the fragment 3-[1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (Z2614735107) bind to the macrodomain active site [1]. Although the N-substituent differs from the target compound's 5-fluoropyridine-3-carbonyl group, the shared pyrrolidine-oxazolidinone scaffold demonstrates the ability of this core to engage protein pockets amenable to fragment-based drug discovery [1].

SARS-CoV-2 NSP3 macrodomain crystallographic fragment screening pyrrolidinyl-oxazolidinone

Recommended Application Scenarios for 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Based on Evidence Profile


Kinase-Focused High-Throughput Screening (HTS) Campaigns

The 5-fluoropyridine-3-carbonyl motif is a validated kinase pharmacophore, with a structurally related compound achieving IC₅₀ = 5 nM against PI3K-C3 [1]. The target compound's low TPSA (62.7 Ų) and zero HBD count are consistent with intracellular target access, making it suitable for inclusion in kinase inhibitor screening decks where oxazolidinone-based chemical diversity is desired [2].

Fragment-Based or Structure-Guided Antiviral Drug Discovery Targeting Viral Macrodomains

The pyrrolidinyl-oxazolidinone scaffold has been experimentally validated as a ligand for the SARS-CoV-2 NSP3 macrodomain in a 1.05 Å co-crystal structure (PDB 5SRS) [3]. The target compound offers a chemically distinct N-substituent (5-fluoropyridine-3-carbonyl) for structure-activity relationship (SAR) exploration around this binding pocket, enabling fragment growing or merging strategies [3].

Chemical Biology Tool Compound for Investigating Non-Ribosomal Oxazolidinone Targets

Unlike linezolid and tedizolid, which bind the 50S ribosomal subunit, the target compound lacks the structural determinants (C-5 acetamidomethyl group, N-aryl substitution with morpholine) required for ribosomal engagement [4]. Its orthogonal pharmacophoric profile makes it a valuable chemical probe for identifying novel oxazolidinone-interacting proteins in chemoproteomics or cellular thermal shift assay (CETSA) screens [4].

Building Block for PROTAC or Bifunctional Degrader Design

With a molecular weight of only 279.27 g/mol, zero HBD, and a synthetically accessible pyrrolidine secondary amine after deprotection, the target compound is well-suited as a 'warhead' or linker-attachment point in PROTAC (Proteolysis Targeting Chimera) designs, particularly when paired with an E3 ligase ligand that tolerates a fluoropyridine exit vector [2].

Quote Request

Request a Quote for 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.